2-(4-tert-Butylphenyl)cyclopropanecarbohydrazide
Overview
Description
2-(4-tert-Butylphenyl)cyclopropanecarbohydrazide is a biochemical used for proteomics research . It has gained significant attention in the scientific community due to its potential therapeutic and environmental applications.
Molecular Structure Analysis
The molecular formula of 2-(4-tert-Butylphenyl)cyclopropanecarbohydrazide is C14H20N2O, and it has a molecular weight of 232.32 .Scientific Research Applications
Inhibition of Cell Growth
Field
Bioanalytical Chemistry
Application
The compound bis(2,4-di-tert-butylphenyl)phosphate (bDtBPP), which is structurally related to 2-(4-tert-Butylphenyl)cyclopropanecarbohydrazide, is known to inhibit cell growth .
Method
This compound is formed from widely used phosphite antioxidants used in materials for the manufacturing of single-use equipment . The cytotoxicity evaluation was done by means of cell culture spiking experiments and flow cytometry analysis .
Results
Even though cell growth was inhibited by all the compounds to some extent, bDtBPP showed the most severe effect .
Antioxidant Effects
Field
Pharmaceutical Chemistry
Application
2,4-Ditert butyl phenol (2,4-DTBP), another compound structurally related to 2-(4-tert-Butylphenyl)cyclopropanecarbohydrazide, is known for its antioxidant effects . It effectively suppresses oxidation, preventing material degradation and disintegration .
Method
The compound was extracted from Plumbago zeylanica using Ethyl acetate and confirmed through GC–MS analysis .
Results
Its ability to neutralize free radicals and reduce reactive oxygen species production makes it valuable in stabilizing various compounds . It enhances the durability and endurance of plastics, rubber, and polymers .
properties
IUPAC Name |
2-(4-tert-butylphenyl)cyclopropane-1-carbohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-14(2,3)10-6-4-9(5-7-10)11-8-12(11)13(17)16-15/h4-7,11-12H,8,15H2,1-3H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWQNNQGLRZLURU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2CC2C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20343345 | |
Record name | 2-(4-tert-Butylphenyl)cyclopropanecarbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20343345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-tert-Butylphenyl)cyclopropanecarbohydrazide | |
CAS RN |
438616-66-1 | |
Record name | 2-(4-tert-Butylphenyl)cyclopropanecarbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20343345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.